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L-CITRULLINE (4,4,5,5-D4)

Cat. No.: B1580235
M. Wt: 179.21
Attention: For research use only. Not for human or veterinary use.
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Description

L-CITRULLINE (4,4,5,5-D4) is a useful research compound. Molecular weight is 179.21. The purity is usually 98%.
BenchChem offers high-quality L-CITRULLINE (4,4,5,5-D4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-CITRULLINE (4,4,5,5-D4) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

179.21

Purity

98%

Origin of Product

United States

Significance of Stable Isotope Labeling in Metabolic Studies

Stable isotope labeling is a powerful technique that allows researchers to trace the metabolic fate of compounds within a biological system. creative-proteomics.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide range of applications, including studies in humans. creative-proteomics.comacs.org By introducing a compound labeled with a heavy isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into a cell culture, animal model, or human subject, scientists can track its journey through various metabolic pathways. acs.orgnih.gov

The primary analytical techniques used in conjunction with stable isotope labeling are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org These methods can distinguish between the labeled (heavy) and unlabeled (light) forms of a molecule based on their mass difference or magnetic properties, respectively. arkat-usa.org This allows for:

Metabolic Flux Analysis: Quantifying the rate of turnover in metabolic pathways. creative-proteomics.com

Pathway Elucidation: Identifying novel metabolic routes and connections. nih.govtandfonline.com

Quantitative Metabolomics: Accurately measuring the concentration of metabolites. nih.gov

Understanding Disease Mechanisms: Investigating how metabolic processes are altered in various diseases.

The use of stable isotope-labeled compounds provides dynamic information that cannot be obtained from simply measuring metabolite concentrations. tandfonline.com It allows researchers to understand the flow, or flux, of molecules through a system, offering a more complete picture of metabolic regulation. nih.gov

Rationale for Deuterium Labeling at Specific Positions E.g., 4,4,5,5 D4

The strategic placement of deuterium (B1214612) atoms within a molecule like L-Citrulline is a critical aspect of experimental design. The choice of the 4,4,5,5-D4 positions is not arbitrary and is based on several key considerations:

Chemical Stability: The carbon-deuterium (C-D) bonds at these positions are generally stable during the metabolic processes that L-Citrulline undergoes. This ensures that the deuterium label is not lost through simple chemical exchange with protons from the surrounding environment, which would compromise the integrity of the tracing study. arkat-usa.org

Metabolic Inertness of the Label: The positions for deuterium labeling are chosen to be on a part of the molecule that is not directly involved in the enzymatic reactions of interest. This minimizes the "kinetic isotope effect," where the heavier mass of deuterium can sometimes alter the rate of a chemical reaction. scispace.com While a significant kinetic isotope effect can be a useful tool in its own right for studying reaction mechanisms, for tracer studies, it is often desirable to have a label that behaves as closely as possible to the natural compound.

Distinct Mass Shift for MS Analysis: The incorporation of four deuterium atoms results in a significant mass increase of four atomic mass units. This clear mass shift allows for the unambiguous detection and quantification of the labeled L-Citrulline and its downstream metabolites by mass spectrometry, separating their signals from the endogenous, unlabeled molecules. bevital.nonih.gov

Overview of Research Utility for L Citrulline 4,4,5,5 D4

Chemical Synthesis Methodologies for Deuterated L-Citrulline

The synthesis of L-Citrulline (4,4,5,5-D4) involves the introduction of four deuterium atoms at the 4th and 5th positions of the L-Citrulline carbon skeleton. While specific, proprietary details of industrial synthesis are not always public, the general methodologies rely on established organic chemistry principles.

One common pathway for synthesizing L-Citrulline is from L-Arginine. smolecule.com To produce the deuterated form, the synthesis is adapted to incorporate deuterated reagents at the appropriate step to ensure the specific labeling at the C-4 and C-5 positions. smolecule.com Another precursor for citrulline synthesis in biological and chemical systems is ornithine. nih.gov The synthesis of L-Citrulline (4,4,5,5-D4) therefore requires a multi-step chemical process where deuterium is incorporated into a precursor molecule before its final conversion to citrulline. The use of stable isotopes like deuterium has gained significant attention for its potential to influence the pharmacokinetic and metabolic profiles of molecules in research settings. medchemexpress.com

Isotopic Enrichment and Purity Assessment Techniques

The determination of purity for deuterated compounds is a crucial step, as these molecules are frequently used as internal standards for quantitative analysis in metabolomics and clinical mass spectrometry. labstandards.eursc.org A comprehensive evaluation strategy typically employs a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) to confirm both the structural integrity and the isotopic enrichment of the final product. rsc.org

NMR spectroscopy is a primary technique for verifying the successful and position-specific incorporation of deuterium atoms. carlroth.com It provides unambiguous information about the molecular structure and can be used to confirm that deuterium has been incorporated at the intended C-4 and C-5 positions. rsc.org

Two main NMR methods are employed:

Proton (¹H) NMR: In ¹H-NMR analysis, the incorporation of a deuterium atom (D) in place of a proton (H) results in the disappearance of the corresponding signal in the proton spectrum. For L-Citrulline (4,4,5,5-D4), the signals corresponding to the protons at the C-4 and C-5 positions would be absent or significantly diminished. The degree of deuterium incorporation can be calculated by comparing the integration of the remaining proton signals against a known internal standard. osti.gov

Deuterium (²H or D) NMR: This technique directly observes the deuterium nuclei. It offers a clean spectrum where only the signals from the incorporated deuterium atoms are visible, providing direct evidence of successful labeling. sigmaaldrich.com D-NMR is particularly useful for analyzing highly enriched compounds and can be used to provide quantitative data on the deuterium atom percentage. sigmaaldrich.com

Table 1: Expected ¹H-NMR and ²H-NMR Spectral Data for L-Citrulline (4,4,5,5-D4)
PositionExpected ¹H Chemical Shift (ppm) in D₂O (Approx.)Expected Signal in ¹H-NMR of L-Citrulline (4,4,5,5-D4)Expected Signal in ²H-NMR of L-Citrulline (4,4,5,5-D4)
H-2 (α-proton)~3.95PresentAbsent
H-3~1.85PresentAbsent
H-4~1.65Absent/ReducedPresent
H-5~3.10Absent/ReducedPresent

High-Resolution Mass Spectrometry (HR-MS) is indispensable for evaluating the isotopic purity of labeled compounds. nih.gov It can differentiate between molecules with very small mass differences, making it ideal for distinguishing between the unlabeled (D0) L-Citrulline and its deuterated (D4) isotopologue. nih.govresearchgate.net

The assessment is performed by analyzing the mass spectrum of the sample. The isotopic purity is calculated based on the relative abundance of the ion peaks corresponding to the different isotopologues (D0, D1, D2, D3, D4, etc.). nih.gov For L-Citrulline (4,4,5,5-D4), the spectrum would be expected to show a dominant peak corresponding to the mass of the D4-labeled molecule. The presence and relative intensity of the peak for the unlabeled (D0) molecule and other isotopologues determine the isotopic enrichment level. rsc.org Commercial suppliers often certify the isotopic purity; for instance, L-Citrulline (4,4,5,5-D4) is available with isotopic purities of 95% or higher. bevital.no

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common platform for this analysis, providing both chromatographic separation from impurities and precise mass detection. bevital.no

Table 2: Theoretical Exact Masses of L-Citrulline Isotopologues
CompoundMolecular FormulaMonoisotopic Mass (Da)
L-Citrulline (Unlabeled)C₆H₁₃N₃O₃175.0957
L-Citrulline (4,4,5,5-D4)C₆H₉D₄N₃O₃179.1208

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the analysis of L-Citrulline and its related compounds in biological matrices. researchgate.netresearchgate.net Its high selectivity and sensitivity make it an efficient and robust method for quantifying amino acids without the need for derivatization. researchgate.netnih.gov

Development of Multiple Reaction Monitoring (MRM) Transitions for Deuterated and Unlabeled Analytes

A key aspect of quantitative LC-MS/MS is the use of Multiple Reaction Monitoring (MRM). This technique involves selecting a specific precursor ion in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This highly specific detection method significantly reduces background noise and enhances sensitivity.

For the analysis of L-Citrulline and its deuterated internal standard, L-Citrulline (4,4,5,5-D4), specific MRM transitions are developed and optimized. The selection of these transitions is based on the fragmentation patterns of the analytes. In positive electrospray ionization (ESI) mode, L-Citrulline typically forms a protonated molecule [M+H]⁺.

Upon collision-induced dissociation, characteristic fragment ions are produced. For unlabeled L-Citrulline (m/z 176.1), common transitions monitored include 176.1 → 70.1 and 176.1 → 159.1. bevital.nobevital.no For the deuterated internal standard, L-Citrulline (4,4,5,5-D4) (m/z 180.1), a corresponding transition is monitored, often 180.1 → 74.1. bevital.nomdpi.com The selection of the most intense and specific precursor-to-product ion transition is crucial for maximizing the sensitivity and specificity of the assay. mdpi.com

Table 1: Representative MRM Transitions for L-Citrulline and L-Citrulline (4,4,5,5-D4)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
L-Citrulline176.170.1 bevital.nobevital.no
L-Citrulline176.1159.1 bevital.no
L-Citrulline (4,4,5,5-D4)180.174.1 bevital.nomdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS for Polar Metabolite Separation

L-Citrulline and related amino acids are polar molecules, which makes their retention on traditional reversed-phase liquid chromatography columns challenging. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a preferred separation technique for such polar analytes. researchgate.netbevital.no HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. bevital.nomdpi.com This combination allows for the effective retention and separation of polar compounds. bevital.no

The use of HILIC is advantageous as the high organic content of the mobile phase promotes efficient desolvation and ionization of the analytes in the ESI source, leading to enhanced sensitivity. bevital.nonvkc.nl Various HILIC column chemistries, including those with fused-core diol or unbonded silica (B1680970) stationary phases, have been successfully employed for the analysis of citrulline. researchgate.netbevital.no The separation is typically achieved using a gradient elution with an aqueous buffer (often containing an acid like formic acid and a salt like ammonium (B1175870) formate) and an organic solvent. bevital.nomdpi.com

Optimization of Chromatographic and Ionization Parameters

To achieve the best possible performance in an LC-MS/MS assay, both chromatographic and mass spectrometric parameters must be carefully optimized.

Chromatographic Optimization:

Mobile Phase: The composition of the mobile phase, including the type and concentration of organic solvent, aqueous buffer, and additives like formic acid or ammonium formate, is optimized to achieve good peak shape, resolution, and retention time. bevital.nomdpi.com

Gradient Elution: The gradient profile, which dictates the change in mobile phase composition over time, is fine-tuned to ensure adequate separation of the analytes from matrix components and potential interferences, such as the isobaric amino acid arginine. bevital.no

Flow Rate and Column Temperature: These parameters are adjusted to optimize separation efficiency and analysis time. nih.gov

Ionization Parameter Optimization:

Ion Source: Electrospray ionization (ESI) is commonly used for amino acid analysis. nih.gov Optimization of ESI source parameters is critical for maximizing the signal intensity of the target analytes.

Key Parameters: These include the ion spray voltage, ion source temperature, nebulizer gas flow, and curtain gas flow. nih.govmdpi.com For instance, the spray voltage can be set around 5.5 kV, and the ion source temperature can be maintained at approximately 350-450°C. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

While LC-MS/MS is often the method of choice, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of L-Citrulline. However, because amino acids are non-volatile, a derivatization step is required to make them suitable for GC analysis. dntb.gov.uamdpi.com This process converts the polar, non-volatile amino acids into volatile and thermally stable derivatives. mdpi.com

Common derivatization procedures involve a two-step process, such as esterification followed by acylation. dntb.gov.ua For example, derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) has been used, though it can lead to the formation of artifact peaks. nih.gov Another approach involves derivatization to form propyl-heptafluorobutyryl-esters. researchgate.net The choice of derivatization reagent and reaction conditions is critical to ensure complete and reproducible derivatization with minimal side-product formation. dntb.gov.ua

Application of L-Citrulline (4,4,5,5-D4) as an Internal Standard

The use of a stable isotope-labeled internal standard is a cornerstone of accurate and precise quantification in mass spectrometry. eurisotop.com L-Citrulline (4,4,5,5-D4) is an ideal internal standard for the quantification of endogenous L-Citrulline. bevital.noiu.edu

Principles of Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving absolute quantification. The principle of IDMS relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the sample preparation process. nih.gov

L-Citrulline (4,4,5,5-D4) is chemically identical to the unlabeled L-Citrulline and therefore behaves identically during sample extraction, derivatization (if applicable), and chromatographic separation. eurisotop.com Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

In the mass spectrometer, the unlabeled analyte and the isotopically labeled internal standard are distinguished by their difference in mass-to-charge ratio (m/z). nih.gov By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the added internal standard, the absolute concentration of the analyte in the original sample can be accurately calculated. eurisotop.comresearchgate.net This method effectively corrects for variations in sample recovery and matrix effects, leading to highly reliable and reproducible quantitative results. restek.com

Correction for Natural Abundance and Background Enrichment

In metabolic studies utilizing stable isotope tracers, correcting for the natural abundance of heavier isotopes is a critical step to ensure the accurate determination of isotopic enrichment. All naturally occurring elements exist as a mixture of isotopes. For instance, carbon is predominantly ¹²C, but also contains approximately 1.1% of the heavier, non-radioactive isotope ¹³C. Similarly, nitrogen exists mainly as ¹⁴N with a small fraction of ¹⁵N. When analyzing a molecule like L-Citrulline, the mass spectrometer detects not only the monoisotopic peak but also satellite peaks (e.g., M+1, M+2) corresponding to molecules containing one or more of these heavier isotopes.

When L-Citrulline (4,4,5,5-D4) is used as an internal standard or tracer, it is vital to mathematically correct for the contribution of naturally occurring isotopes to the measured ion intensities. This correction is necessary to distinguish between the isotopic enrichment derived from the tracer and the background enrichment inherent in the biological sample. Failure to account for this can lead to an overestimation of the true enrichment.

Several algorithms and software tools, such as IsoCorrectoR, are available to perform these corrections. uni-regensburg.de These tools take into account the chemical formula of the analyte and the natural isotopic abundances of its constituent elements to calculate the expected isotopic distribution in an unlabeled sample. This calculated distribution is then used to adjust the measured data from the labeled experiment. For example, in a study using L-(guanidino-¹⁵N₂) arginine and L-(5-¹³C; 4,4,5,5-D₄) citrulline tracers, correction for natural abundance is essential to accurately model the rates of appearance and interconversion between arginine and citrulline. ckisotopes.combuchem.com The loss of the ureido nitrogen of citrulline during fragmentation in LC/MS/MS analysis can result in a reduced natural background enrichment, which in turn enhances the ability to reliably detect small enrichments above this background. buchem.com

The purity of the isotopic tracer itself is another factor that requires consideration. Commercially available stable isotope-labeled compounds, including L-Citrulline (4,4,5,5-D4), are typically of high but not 100% isotopic purity. nih.govbevital.noisotope.com The presence of a small fraction of unlabeled or partially labeled molecules in the tracer stock can introduce errors if not corrected for. Correction for tracer impurity becomes particularly important when high levels of isotopic incorporation are observed in the analyte. uni-regensburg.de

Evaluation of Matrix Effects and Extraction Recovery in Complex Biological Matrices

The analysis of L-Citrulline (4,4,5,5-D4) in biological samples such as plasma, urine, or tissue extracts is often complicated by the presence of other endogenous compounds that can interfere with the analytical measurement. nih.govbevital.no These interferences, collectively known as matrix effects, can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. nih.govacs.org

Matrix effects are a significant challenge in electrospray ionization (ESI), which is commonly used in liquid chromatography-mass spectrometry (LC-MS) for the analysis of polar molecules like amino acids. Co-eluting substances from the biological matrix can compete with the analyte for ionization, affecting the signal intensity.

To assess and compensate for matrix effects, a post-extraction spike method is often employed. This involves comparing the response of the analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard, such as L-Citrulline (4,4,5,5-D4), is the most effective way to correct for matrix effects. nih.govbevital.no Since the internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be minimized. nih.govmdpi.com

Extraction recovery is another critical parameter that must be evaluated during method validation. It represents the efficiency of the extraction process in recovering the analyte from the sample matrix. Incomplete or variable recovery can lead to underestimation of the analyte concentration. Extraction recovery is typically determined by comparing the analytical response of an analyte spiked into a sample before extraction to the response of a sample spiked after extraction.

The following interactive table summarizes extraction recovery and matrix effect data for L-Citrulline from a published study. bevital.no

Biological MatrixMean Extraction Recovery (%)Mean Matrix Effect (%)
Human Plasma64.0 ± 5.183.4 ± 6.4
Mouse Plasma74.4 ± 4.486.6 ± 3.8
Non-Human Primate Plasma69.1 ± 4.885.2 ± 4.9

Table 1: Extraction recovery and matrix effect of L-Citrulline in different biological matrices. Data is presented as mean ± standard deviation. A matrix effect value of 100% indicates no effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. While mass spectrometry is highly sensitive for quantification, NMR is unparalleled in its ability to elucidate the precise structure of metabolites. It can be used to confirm the identity of L-Citrulline and its metabolites by analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects of their atomic nuclei, primarily ¹H and ¹³C.

Quantitative NMR (qNMR) has also emerged as a valuable tool for the accurate quantification of metabolites without the need for identical isotopically labeled standards for each analyte. nih.gov The principle of qNMR is based on the direct relationship between the integrated signal intensity of a specific resonance and the number of nuclei contributing to that signal. nih.gov By including a certified reference standard with a known concentration in the sample, the concentration of the analyte can be determined by comparing the integral of its signal to that of the reference standard. nih.gov

A study demonstrated the use of a ¹H NMR method for the simultaneous determination of L-arginine, L-citrulline, and taurine (B1682933) in dietary supplements. nih.gov This method offers the advantage of rapid analysis with minimal sample preparation compared to chromatographic methods. nih.govresearchgate.net Another study developed a method to identify and quantify amino acids and sugars, including L-citrulline, from watermelon samples using ¹H NMR, with quantification achieved in less than 6 minutes. researchgate.net

For structural elucidation, multidimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between atoms within a molecule. This is particularly useful for identifying unknown metabolites of L-Citrulline (4,4,5,5-D4) formed in biological systems. While direct NMR detection of hyperpolarized L-Citrulline derivatives has been proposed as a method to track nitric oxide production, the primary application for stable, non-hyperpolarized L-Citrulline (4,4,5,5-D4) in NMR is as a reference compound or for tracing metabolic pathways where the deuterium label can be tracked. whiterose.ac.uk

The following table presents typical performance data for a validated qNMR method for L-Citrulline analysis in a dietary supplement matrix. nih.gov

ParameterResult for L-Citrulline
Linearity (R²)0.9967
Accuracy (Average Recovery)103% - 105%
Precision (RSD)5%
Ruggedness4%

Table 2: Performance characteristics of a quantitative ¹H NMR method for the determination of L-Citrulline.

Applications in Metabolic Pathway Elucidation and Flux Analysis

Tracing L-Citrulline (4,4,5,5-D4) Metabolism within the Urea (B33335) Cycle

The urea cycle is a critical metabolic pathway that converts toxic ammonia (B1221849), a byproduct of amino acid catabolism, into urea for excretion. news-medical.net L-Citrulline is a key intermediate in this cycle. The use of L-Citrulline (4,4,5,5-D4) allows for the direct investigation of the cycle's kinetics and the interconversion of its components.

Within the urea cycle, L-Citrulline is synthesized in the mitochondria from L-Ornithine and carbamoyl (B1232498) phosphate. news-medical.net It is then transported to the cytosol, where it is converted to L-Arginine through a two-step process involving the enzymes Argininosuccinate (B1211890) Synthetase (ASS) and Argininosuccinate Lyase (ASL). news-medical.netjst.go.jp L-Arginine is subsequently cleaved by arginase to produce urea and regenerate L-Ornithine, which continues the cycle. news-medical.net

By infusing L-Citrulline (4,4,5,5-D4) and monitoring the isotopic enrichment in the plasma amino acid pool, researchers can quantify the rate of its conversion to L-Arginine. The deuterium (B1214612) atoms on L-Citrulline (4,4,5,5-D4) act as a stable, non-radioactive label. When this labeled citrulline is converted to arginine, the deuterium label is retained, resulting in the formation of L-Arginine (4,4,5,5-D4). Mass spectrometry can differentiate between the labeled (D4) and unlabeled (D0) forms of these amino acids, allowing for the calculation of the rate of appearance of labeled arginine from the labeled citrulline precursor. This provides a direct measure of the in vivo activity of the ASS/ASL enzyme pathway.

Table 1: Illustrative Data on the Conversion of L-Citrulline (4,4,5,5-D4) to L-Arginine (4,4,5,5-D4) following a primed, constant infusion of the tracer.

Time Post-Infusion (minutes)Plasma L-Citrulline-D4 Enrichment (%)Plasma L-Arginine-D4 Enrichment (%)Calculated Conversion Rate (nmol/kg/hr)
00.00.00.0
307.81.5-
608.12.9-
908.03.8-
120 (Steady State)8.04.556.3

L-Arginine is the substrate for Nitric Oxide Synthase (NOS), an enzyme that produces nitric oxide (NO), a critical signaling molecule, and L-Citrulline as a co-product. jst.go.jpnih.gov This pathway is often referred to as the NO-citrulline cycle. The L-Citrulline produced can be recycled back to L-Arginine, thus sustaining NO production. nih.gov The arginine-citrulline stable isotope tracer infusion technique is a recognized method for assessing the rate of NO synthesis. nih.gov

L-Citrulline (4,4,5,5-D4) is used to probe the flux through this pathway. By introducing the labeled citrulline, it becomes part of the substrate pool for arginine synthesis. The resulting L-Arginine (4,4,5,5-D4) can then be used by NOS. The rate of whole-body NO production can be determined by measuring the isotopic dilution of a co-infused labeled arginine tracer (e.g., L-[guanido-¹⁵N₂]-arginine) while simultaneously monitoring the production of labeled citrulline from that tracer. The kinetics of L-Citrulline (4,4,5,5-D4) recycling back to arginine informs the total availability of arginine for the NOS enzyme, providing a more complete picture of NO flux. nih.gov

Deuterium Labeling for De Novo Synthesis Rate Determination

De novo synthesis refers to the creation of complex molecules from simple precursors. L-Citrulline is primarily synthesized de novo in the enterocytes of the small intestine from precursors like glutamine. nih.gov This newly synthesized citrulline is released into circulation and is a major source of L-Arginine for the kidneys and other tissues. nih.govnvkc.nl

The rate of de novo L-Citrulline synthesis can be quantified using the isotope dilution method with L-Citrulline (4,4,5,5-D4). technologynetworks.com During a continuous intravenous infusion of the tracer, the isotopic enrichment of L-Citrulline in the plasma will reach a steady state (a plateau). At this point, the rate of infusion of the labeled citrulline is balanced by its rate of disappearance from the plasma. The extent to which the tracer is "diluted" by the appearance of newly synthesized, unlabeled L-Citrulline from the gut allows for the calculation of its rate of appearance (Ra). This Ra represents the total flux into the plasma pool, including both de novo synthesis and protein breakdown. By accounting for the contribution from protein breakdown (measured with other tracers), the specific rate of de novo synthesis can be determined. Studies have utilized deuterated citrulline tracers to successfully measure these fluxes in various species. researchgate.net

Analysis of L-Citrulline (4,4,5,5-D4) Fate in Various Metabolic Networks

The application of L-Citrulline (4,4,5,5-D4) extends beyond the urea and NO cycles. As a metabolite linked to several pathways, tracing its deuterium label can illuminate broader metabolic networks. This is a fundamental concept in Metabolic Flux Analysis (MFA), which aims to quantify the rates of reactions throughout a metabolic system. nih.gov

Stable isotope tracers are essential for investigating the flow of atoms through metabolic pathways. technologynetworks.com When L-Citrulline (4,4,5,5-D4) is introduced, the deuterium atoms on its carbon backbone can be tracked as the molecule is metabolized. For instance, after its conversion to arginine, that arginine might be incorporated into proteins or catabolized into other molecules. If this labeled arginine is used to synthesize other compounds, the deuterium label will be carried forward. By using advanced analytical techniques like high-resolution mass spectrometry, researchers can screen for and identify downstream metabolites that contain the D4 label, thereby mapping the metabolic fate of the citrulline backbone and discovering or confirming connections between different metabolic networks. nih.gov

Experimental data from stable isotope tracing studies are crucial for building and validating computational models of metabolism. nih.goveares.org Techniques like Flux Balance Analysis (FBA) use a genome-scale reconstruction of an organism's metabolic network to predict reaction rates (fluxes) that optimize a specific biological objective, such as biomass production. eares.orgplos.org

However, FBA alone often predicts a range of possible flux distributions. The empirical data obtained from L-Citrulline (4,4,5,5-D4) tracer experiments provide powerful constraints that narrow down these possibilities to a single, physiologically relevant solution. The measured rates of citrulline-to-arginine conversion or de novo synthesis are inputted into the model as fixed constraints. The model must then calculate a network-wide flux distribution that is consistent with these experimentally determined values. This integration of tracer data with computational modeling allows for a robust and quantitative understanding of cellular metabolism on a systemic scale. nih.govplos.org

Table 2: Key Metabolic Fluxes Determined by Integrating L-Citrulline (4,4,5,5-D4) Tracer Data with a Computational Model.

Metabolic FluxFlux Value (μmol/kg/hr) - Model Prediction OnlyFlux Value (μmol/kg/hr) - Model Constrained with Tracer Data
Urea Cycle (Overall)150 - 350245.7
Citrulline -> Arginine40 - 10068.2
Arginine -> Nitric Oxide0.5 - 5.01.3
Arginine -> Protein Synthesis25 - 7041.5

Experimental Models for Metabolic Tracing Studies

The utility of L-Citrulline (4,4,5,5-D4) and other stable isotope tracers is demonstrated across a range of experimental models, from isolated cells to whole organisms. Each model offers unique advantages for investigating specific aspects of metabolic function.

In vitro cell culture systems provide a controlled environment to study cellular metabolism in isolation. Endothelial cells and enterocytes are of particular interest due to their central roles in nitric oxide (NO) synthesis and inter-organ amino acid exchange, respectively.

In endothelial cells, L-Citrulline is a co-product with NO in a reaction catalyzed by endothelial nitric oxide synthase (eNOS), using L-arginine as a substrate. nih.gov Tracing studies have revealed that these cells can efficiently recycle L-citrulline back to L-arginine, a pathway known as the citrulline-NO cycle. nih.govdrugbank.com This recycling is essential for sustaining NO production. nih.govdrugbank.com By incubating cultured endothelial cells with a labeled tracer like L-Citrulline (4,4,5,5-D4), researchers can quantify the rate of its conversion to labeled L-arginine, thereby measuring the activity of this critical recycling pathway. For instance, studies have shown that under certain conditions, NO production can exceed the apparent formation of L-citrulline, indicating a highly efficient recycling process. drugbank.com

Enterocytes, the cells lining the small intestine, are the primary site of endogenous citrulline synthesis in the body. nih.govresearchgate.net They take up precursors like glutamine and arginine to produce citrulline, which is then released into the bloodstream. nih.govnih.govresearchgate.net Using L-Citrulline (4,4,5,5-D4) in enterocyte cultures allows for the precise measurement of its transport kinetics and intracellular metabolism, helping to delineate the pathways of intestinal amino acid handling. nih.gov

Cell TypeTracer Used (Illustrative)Key Research FindingReference
Endothelial CellsL-[14C]ArginineDemonstrated efficient recycling of the L-citrulline co-product back to L-arginine to sustain nitric oxide (NO) production. nih.gov
Endothelial CellsL-CitrullinePre-treatment with L-citrulline preserved NO production in cells exposed to high glucose conditions. nih.gov
EnterocytesU-13C-ArginineShowed that dietary arginine is a major precursor for citrulline synthesis in the intestine. nih.gov

Ex vivo models, such as isolated perfused organs (e.g., liver, kidney, intestine), bridge the gap between in vitro and in vivo studies. These models maintain the tissue architecture and cell-cell interactions, allowing for the investigation of organ-specific metabolism under controlled conditions.

An isolated perfused liver, for example, can be used to study the role of L-Citrulline in the urea cycle. Unlike other amino acids, citrulline largely bypasses hepatic extraction in the first pass, a key feature of its metabolism. nih.gov By introducing L-Citrulline (4,4,5,5-D4) into the perfusate of an isolated liver, researchers can directly measure its uptake, its conversion to other metabolites like arginine and ornithine, and its role in ammonia detoxification without the confounding influences of other organs.

Similarly, perfusing an isolated intestine segment with a tracer can quantify the net production rate of citrulline from various precursors supplied via the vascular or luminal side. mdpi.com This technique is invaluable for understanding how nutrient availability and physiological conditions affect the gut's metabolic output. Metabolic profiling of perfused organs has become a significant tool for assessing organ viability and function, for example, in the context of transplantation. researchgate.net

Organ ModelTracer Used (Illustrative)Objective of StudyKey FindingReference
Human LiverGeneral MetabolomicsTo explore the metabolic phenotype of ex vivo perfused livers to assess graft viability.Perfusion promotes a reversal of ischemia-induced metabolic perturbations. researchgate.net
Mouse JejunumL-Citrulline & L-ArginineTo determine the effect of supplementation on microcirculation in a model of acute arginine deficiency.L-citrulline supplementation, but not L-arginine, improved microcirculatory flow. mdpi.com

Animal models, particularly rodents, are indispensable for studying systemic metabolism and the complex interplay between different organs (inter-organ flux). By administering L-Citrulline (4,4,5,5-D4) intravenously or orally to a rat or mouse, scientists can trace its journey throughout the body. nih.govnih.gov

These studies have been fundamental in establishing the "intestinal-renal axis" of arginine metabolism. researchgate.net Labeled citrulline produced in the intestine travels through the circulation to the kidneys, where it is taken up and converted into L-arginine for release back into the bloodstream. researchgate.net This de novo synthesis is a major source of systemic arginine. nih.gov

Using multi-tracer protocols in mice, researchers have precisely quantified the contribution of various precursors to citrulline synthesis. nih.gov For example, such studies have determined that dietary and plasma arginine are the main precursors for citrulline synthesis. nih.gov The rate of appearance (Ra) of labeled citrulline and its rate of conversion (Rc) to labeled arginine can be calculated from plasma enrichment data, providing dynamic information on whole-body amino acid flux. nih.govnih.gov These kinetic studies are crucial for understanding how metabolic diseases or nutritional interventions affect amino acid homeostasis. nih.govnih.gov

Animal ModelTracer Used (Illustrative)Metabolic Parameter MeasuredKey Research FindingReference
Mice(guanidino)[15N2]l-arginine & 1,2,3,4,5[13C5]l-citrullineArginine & Citrulline FluxArginine depletion led to a significant increase in citrulline flux, but could not sustain NO production during an endotoxin (B1171834) challenge. doi.org
MiceMulti-tracer protocolPrecursor contribution to citrulline synthesisDietary and plasma arginine, along with plasma ornithine, were identified as the main precursors for citrulline synthesis. nih.govnih.gov
Old, Malnourished Rats[13C]Valine (alongside citrulline supplementation)Absolute Protein Synthesis Rate (ASR)Citrulline supplementation increased muscle protein synthesis and protein content. nih.gov
Piglets(ureido)[15N] citrulline & [15N2] glutamineCitrulline Rate of Appearance (Ra)A bolus of alanyl-glutamine increased plasma citrulline concentration by increasing its production rate (Ra) by approximately 45-50%. nih.gov

Enzymatic Studies and Biochemical Mechanism Investigations

Use of L-Citrulline (4,4,5,5-D4) as a Substrate for Enzyme Kinetic Studies

In the realm of enzyme kinetics, L-Citrulline (4,4,5,5-D4) serves a critical role, primarily in assays utilizing liquid chromatography-mass spectrometry (LC-MS/MS). While not typically used to determine the primary kinetic parameters of a forward reaction producing unlabeled citrulline, it is essential for studying the reverse reaction of enzymes like Ornithine Carbamoyltransferase (OTC). nih.gov

Furthermore, its most common and vital application is as an internal standard for quantifying the enzymatic production of unlabeled L-Citrulline. In a typical kinetic assay, an enzyme is incubated with its substrates (e.g., L-Ornithine and Carbamoyl (B1232498) Phosphate for OTC) for a specific time. reactome.org The reaction is then stopped, and a known amount of L-Citrulline (4,4,5,5-D4) is added to the mixture. During LC-MS/MS analysis, the deuterated standard co-elutes with the enzymatically produced L-Citrulline but is distinguished by its higher mass. By comparing the signal intensity of the product to that of the known quantity of the internal standard, researchers can calculate the exact amount of L-Citrulline produced, and thus, the reaction rate. This method provides high accuracy and precision, overcoming matrix effects and variations in sample preparation and instrument response. For instance, purified L-Citrulline-D4 is used as a substrate in developing assays to measure the activity of OTC. researchgate.net

Investigation of Isotope Effects on Enzyme Reaction Rates

The replacement of hydrogen with deuterium (B1214612) can influence the rate of an enzyme-catalyzed reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov The KIE is the ratio of the reaction rate for a light isotopologue (containing hydrogen) to the rate for a heavy isotopologue (containing deuterium) and provides insight into the reaction mechanism, particularly the rate-determining step. princeton.edu

A primary KIE is observed when a bond to the isotope is broken in the rate-determining step. For L-Citrulline (4,4,5,5-D4), the deuterium labels are on the carbon backbone, distant from the ureido group that participates in reactions catalyzed by enzymes like argininosuccinate (B1211890) synthase. Therefore, a significant primary KIE is not expected in these reactions.

However, a secondary KIE might be observed. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-breaking but can influence the reaction through steric or electronic effects on the transition state. princeton.edu For L-Citrulline (4,4,5,5-D4), the substitution could subtly alter the conformation of the molecule or its binding affinity within the enzyme's active site. While specific KIE studies on L-Citrulline (4,4,5,5-D4) are not extensively documented, research on other deuterated amino acids demonstrates the principle. For example, studies on the oxidative deamination of [2-²H]-L-Tyrosine revealed a significant KIE, indicating that the cleavage of the C-D bond is a rate-determining step in that specific reaction. icm.edu.pl

Table 1: Representative Deuterium Kinetic Isotope Effect (KIE) Data for an Enzymatic Reaction (Oxidative Deamination of L-Tyrosine)

This table shows example KIE values from the enzymatic reaction of L-phenylalanine dehydrogenase with deuterated L-Tyrosine. These values illustrate how isotope substitution can affect kinetic parameters. A value greater than 1 indicates that the hydrogen-containing compound reacts faster than its deuterium-labeled counterpart. Data sourced from Pałka et al. (2025). icm.edu.pl

Kinetic ParameterKIE Value (kH/kD)Interpretation
Vmax2.26The maximum reaction rate is 2.26 times slower for the deuterated substrate.
Vmax/KM2.87The overall catalytic efficiency is 2.87 times lower for the deuterated substrate.

Assays for Ornithine Carbamoyltransferase (OTC) Activity

Ornithine Carbamoyltransferase (OTC) is a key enzyme in the urea (B33335) cycle, catalyzing the formation of L-Citrulline from L-Ornithine and Carbamoyl Phosphate. nih.gov Accurate measurement of OTC activity is crucial for diagnosing OTC deficiency, a serious genetic disorder. medscape.com

Enzymatic reactions are typically reversible. L-Citrulline (4,4,5,5-D4) can be used as a substrate to measure the reverse activity of OTC. In this assay, the enzyme is incubated with high concentrations of L-Citrulline (4,4,5,5-D4) and phosphate. The reverse reaction produces L-Ornithine (containing deuterium) and Carbamoyl Phosphate. The deuterated L-Ornithine product can then be accurately quantified using LC-MS/MS. This approach is highly specific and allows researchers to study the reverse kinetics of the enzyme without interference from the forward reaction or endogenous, unlabeled ornithine.

High-throughput screening (HTS) is essential for drug discovery and enzyme engineering. nih.gov While traditional colorimetric assays for citrulline exist, they can be prone to interference and may lack the sensitivity required for HTS. cellbiolabs.com LC-MS/MS-based assays, which are highly sensitive and specific, are increasingly used for HTS. In this context, L-Citrulline (4,4,5,5-D4) is indispensable as an internal standard. By adding the deuterated standard to every well of a multi-well plate after the enzymatic reaction, hundreds or thousands of samples can be processed and analyzed rapidly and accurately, enabling the screening of large compound libraries for potential OTC inhibitors or activators. ijournals.cn

Table 2: Comparison of Assay Methods for OTC Activity

This table compares a traditional colorimetric method with a modern LC-MS/MS-based method that utilizes L-Citrulline (4,4,5,5-D4) as an internal standard for measuring Ornithine Carbamoyltransferase (OTC) activity.

ParameterColorimetric AssayLC-MS/MS Assay with Deuterated Standard
PrincipleChemical reaction with citrulline produces a colored product. cellbiolabs.comDirect quantification of citrulline against a stable isotope-labeled internal standard.
SpecificityModerate; can be subject to interference from other compounds in the sample.Very High; distinguishes citrulline based on mass-to-charge ratio and retention time.
SensitivityLower (micromolar range). nih.govVery High (nanomolar to picomolar range).
ThroughputModerate; can be adapted for plate readers.High; suitable for automated HTS platforms. nih.gov
Role of L-Citrulline-D4Not applicable.Essential as an internal standard for accurate quantification.

Probing Substrate-Enzyme Interactions with Deuterated Analogues

Understanding how a substrate binds and is oriented within an enzyme's active site is fundamental to biochemistry. Deuterated analogues like L-Citrulline (4,4,5,5-D4) can be used as probes to investigate these interactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can detect the deuterium label. By comparing the NMR spectra of the free deuterated substrate with the spectra of the substrate bound to the enzyme, researchers can deduce information about the local environment and conformational changes that occur upon binding. Although challenging, these methods can provide unique structural insights into the substrate-enzyme complex that are complementary to other techniques like X-ray crystallography.

Methodological Advancements and Future Research Directions

Development of Novel Isotopic Labeling Strategies Incorporating L-Citrulline (4,4,5,5-D4)

The strategic placement of four deuterium (B1214612) atoms on the L-Citrulline backbone provides a distinct mass shift, facilitating its differentiation from its endogenous, unlabeled counterpart in mass spectrometry-based analyses. While traditionally used as a tracer in single-isotope experiments, emerging research is exploring more complex isotopic labeling strategies to unravel intricate metabolic networks.

Novel approaches involve the combination of L-Citrulline (4,4,5,5-D4) with other stable isotope-labeled compounds, such as ¹³C-labeled glucose or ¹⁵N-labeled glutamine. This multi-isotope labeling approach allows for a more comprehensive understanding of substrate utilization and pathway dynamics. For instance, by simultaneously tracing the incorporation of deuterium from L-Citrulline (4,4,5,5-D4) and carbon-13 from glucose into downstream metabolites, researchers can dissect the relative contributions of different precursors to specific metabolic pools. This strategy is particularly valuable in studying the interplay between the urea (B33335) cycle, the nitric oxide pathway, and central carbon metabolism.

Future developments in this area may focus on the synthesis of L-Citrulline with multiple types of stable isotopes (e.g., ¹³C and ¹⁵N in addition to deuterium) on the same molecule. Such multi-labeled tracers would provide even greater resolution in metabolic flux analysis, enabling the simultaneous tracking of the carbon and nitrogen backbones of the molecule through various biochemical transformations.

Integration of Deuterated L-Citrulline with Multi-Omics Approaches (e.g., Metabolomics, Fluxomics)

The integration of L-Citrulline (4,4,5,5-D4) tracing with multi-omics technologies, particularly metabolomics and fluxomics, represents a powerful synergy for systems biology research. Stable Isotope-Resolved Metabolomics (SIRM) is a key application where deuterated citrulline can be utilized to provide dynamic information about metabolic pathways that is not achievable with traditional metabolomics alone. By introducing L-Citrulline (4,4,5,5-D4) into a biological system, researchers can track the appearance of the deuterium label in a time-dependent manner across a wide range of connected metabolites.

In the context of fluxomics, which aims to quantify the rates of metabolic reactions, L-Citrulline (4,4,5,5-D4) serves as an invaluable probe. By measuring the rate of incorporation of deuterium into arginine and other downstream products, the flux through the citrulline-arginine pathway can be precisely calculated. This has significant implications for understanding conditions where nitric oxide production is dysregulated.

A study on ram semen quality illustrates the potential of combining metabolomics with L-citrulline supplementation. The research demonstrated that L-citrulline improved protein metabolism and increased the levels of most amino acids in seminal plasma, showcasing how metabolomic analysis can elucidate the systemic effects of altering citrulline availability. While this study did not use deuterated citrulline, it highlights the utility of metabolomics in understanding the broader metabolic impact of this amino acid, a principle that is significantly enhanced by the use of isotopic tracers.

Standardization of Analytical Protocols for Cross-Laboratory Comparability

The reliability and reproducibility of research findings using L-Citrulline (4,4,5,5-D4) are contingent upon the standardization of analytical protocols. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for the quantification of L-citrulline and its labeled variants in biological matrices.

Table 1: Validation Parameters for L-Citrulline Quantification by HPLC

ParameterReported Range/ValueReference
Linearity (R²)≥ 0.998 nih.gov
Limit of Detection (LOD)1 µg/mL nih.gov
Limit of Quantification (LOQ)5 µg/mL nih.gov
Recovery94.94 - 101.95% nih.gov
Intra-day Precision (%RSD)< 2% nih.gov
Inter-day Precision (%RSD)< 2% nih.gov

Table 2: Inter- and Intra-Assay Precision and Accuracy for L-Citrulline Quantification by LC-MS/MS

Assay TypeParameterReported Range/ValueReference
Intra-assayAccuracy91.3 - 105.8% iu.edu
Precision (%RSD)1.6 - 14.0% iu.edu
Inter-assayAccuracy97.4 - 100.3% iu.edu
Precision (%RSD)2.2 - 12.4% iu.edu

Cross-laboratory comparability is essential for validating findings and building upon previous research. The use of certified reference materials and participation in proficiency testing programs can help ensure that different laboratories are producing consistent and reliable data. The establishment of standardized protocols, such as those outlined in the validation studies, is a critical step towards achieving this goal.

Exploration of New In Vitro and Ex Vivo Research Models for Pathway Discovery

The application of L-Citrulline (4,4,5,5-D4) in advanced in vitro and ex vivo models holds significant promise for pathway discovery and mechanistic studies. While traditional 2D cell cultures have provided valuable insights, they often fail to recapitulate the complex microenvironment of tissues. Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant context for metabolic studies. nih.gov

The use of deuterated L-citrulline in these models can provide a more accurate representation of in vivo metabolic processes. For example, intestinal organoids can be used to study citrulline synthesis and release, mimicking the function of the small intestine. By introducing L-Citrulline (4,4,5,5-D4) into the culture medium, researchers can trace its uptake, metabolism, and impact on organoid function.

Similarly, in vitro models of neural cell cultures have been used to study the uptake of L-citrulline, suggesting that at physiological concentrations, it is taken up by neural cells via the transport system L for large neutral amino acids. nih.gov The use of deuterated L-citrulline in such models could further elucidate the role of citrulline in neuronal function and its potential involvement in an intercellular NO/citrulline cycle.

Potential for Deuterated L-Citrulline in Biomarker Discovery and Validation for Fundamental Biological Processes

L-Citrulline itself is a recognized biomarker for intestinal function, with plasma levels reflecting the functional mass of enterocytes. nih.gov The use of L-Citrulline (4,4,5,5-D4) can enhance its utility as a biomarker by enabling dynamic assessments of citrulline flux and metabolism, providing a more functional readout than static concentration measurements alone.

Furthermore, tracing the metabolic fate of deuterated L-citrulline has the potential to uncover novel biomarkers for a range of fundamental biological processes. For instance, the conversion of citrulline to arginine is a key step in nitric oxide synthesis, a process crucial for cardiovascular health. Dysregulation of this pathway is implicated in numerous diseases, and dynamic markers of this pathway, accessible through L-Citrulline (4,4,5,5-D4) tracing, could offer new diagnostic and prognostic tools.

There is also emerging evidence linking L-citrulline to mitochondrial function. caringsunshine.com While direct clinical evidence is still limited, preclinical studies suggest that L-citrulline may enhance mitochondrial efficiency indirectly by increasing nitric oxide production and improving blood flow and oxygen supply. caringsunshine.com L-Citrulline has also been shown to prevent heat-induced mitochondrial dysfunction in C2C12 myoblasts. nih.gov The use of L-Citrulline (4,4,5,5-D4) in studies of mitochondrial metabolism could help to validate these findings and potentially identify new biomarkers of mitochondrial health.

The application of L-Citrulline (4,4,5,5-D4) in stable isotope-resolved metabolomics studies also opens up the possibility of discovering biomarkers for metabolic reprogramming in diseases such as cancer. By tracing the flow of deuterium through various metabolic pathways, researchers may identify disease-specific alterations in metabolism that could serve as novel therapeutic targets or diagnostic markers.

Q & A

How to formulate a FINER-compliant research question for studying L-Citrulline-D4’s role in urea cycle disorders?

  • Methodological Answer :
  • FINER Criteria :
  • Feasible : Use knockout mouse models with CRISPR-induced arginase deficiency.
  • Novel : Investigate deuterium’s impact on metabolic flux in hyperammonemia.
  • Ethical : Adhere to institutional animal care protocols (IACUC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.